Cas no 1807031-52-2 (Methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate)

Methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate is a fluorinated aromatic ester with a multifunctional structure, incorporating cyano, difluoromethyl, and trifluoromethoxy substituents. This compound is of interest in pharmaceutical and agrochemical research due to its electron-withdrawing groups, which enhance reactivity and stability in synthetic applications. The presence of fluorine atoms contributes to improved lipophilicity and metabolic resistance, making it a valuable intermediate for designing bioactive molecules. Its ester functionality allows for further derivatization, facilitating the development of novel compounds. The combination of these substituents offers precise tuning of electronic and steric properties, supporting its use in advanced chemical synthesis.
Methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate structure
1807031-52-2 structure
Product Name:Methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate
CAS No:1807031-52-2
MF:C11H6F5NO3
MW:295.162260532379
CID:4952904
Update Time:2025-05-23

Methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate
    • Inchi: 1S/C11H6F5NO3/c1-19-10(18)6-2-5(4-17)3-7(8(6)9(12)13)20-11(14,15)16/h2-3,9H,1H3
    • InChI Key: VEXSCYNXQFHMCK-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CC(C#N)=CC=1C(=O)OC)OC(F)(F)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 403
  • XLogP3: 3.3
  • Topological Polar Surface Area: 59.3

Methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015011362-250mg
Methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate
1807031-52-2 97%
250mg
494.40 USD 2021-06-21
Alichem
A015011362-500mg
Methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate
1807031-52-2 97%
500mg
806.85 USD 2021-06-21
Alichem
A015011362-1g
Methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate
1807031-52-2 97%
1g
1,564.50 USD 2021-06-21

Additional information on Methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate

Methyl 5-Cyano-2-Difluoromethyl-3-(Trifluoromethoxy)Benzoate: A Comprehensive Overview

Methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate, with the CAS number 1807031-52-2, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound is notable for its unique structural features, which include a benzoate backbone substituted with a cyano group at the 5-position, a difluoromethyl group at the 2-position, and a trifluoromethoxy group at the 3-position. These substituents confer the molecule with distinctive electronic and steric properties, making it a valuable building block in various chemical applications.

The synthesis of methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate typically involves multi-step organic reactions, often starting from readily available aromatic precursors. The introduction of the cyano group is often achieved through nucleophilic substitution or cyanation reactions, while the difluoromethyl and trifluoromethoxy groups are introduced via electrophilic substitution or through prefunctionalized intermediates. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have significantly streamlined the synthesis of such complex molecules, enhancing both yield and purity.

One of the most promising applications of this compound lies in its use as an intermediate in drug discovery. The presence of electron-withdrawing groups like cyano and trifluoromethoxy enhances the molecule's ability to modulate biological targets, such as kinases and G-protein coupled receptors (GPCRs). For instance, studies have shown that analogs of this compound exhibit potent inhibitory activity against certain oncogenic kinases, making them valuable leads in anticancer drug development. Furthermore, the difluoromethyl group introduces a unique stereochemical element that can be exploited to optimize pharmacokinetic properties such as bioavailability and metabolic stability.

In addition to its role in pharmaceuticals, methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate has found utility in materials science. Its ability to form stable co-crystals with other organic molecules makes it a candidate for designing novel organic semiconductors. Recent research has demonstrated that films prepared from such co-crystals exhibit improved charge transport properties, which are essential for applications in organic electronics such as light-emitting diodes (OLEDs) and thin-film transistors (TFTs). The fluorinated substituents also contribute to thermal stability and resistance to environmental degradation, further enhancing its suitability for high-performance materials.

The study of this compound has also advanced our understanding of fluorinated aromatic systems. Fluorine atoms are known to significantly alter the electronic properties of aromatic rings due to their high electronegativity. In this compound, the trifluoromethoxy group acts as a strong electron-withdrawing meta-directing group, while the difluoromethyl group introduces both electron-withdrawing and steric effects depending on its position. These effects can be leveraged to design molecules with tailored reactivity for specific chemical transformations. For example, recent work has highlighted its use as a catalyst in asymmetric synthesis reactions, where its fluorinated substituents facilitate enantioselective bond formation.

From an environmental standpoint, understanding the fate and behavior of methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate in natural systems is crucial. Fluorinated compounds are generally persistent due to the strength of carbon-fluorine bonds, but this compound's specific structure may influence its biodegradation pathways. Preliminary studies suggest that under aerobic conditions, microbial communities can metabolize this compound through oxidative mechanisms targeting the benzoate ester group. However, further research is needed to fully characterize its environmental impact and develop strategies for safe disposal.

In conclusion, methyl 5-cyano-2-difluoromethyl-3-(trifluoromethoxy)benzoate stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique combination of functional groups makes it an invaluable tool in modern chemical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing both scientific knowledge and technological innovation.

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